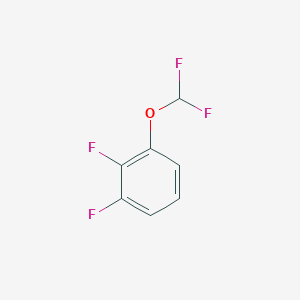

1-(Difluoromethoxy)-2,3-difluorobenzene

Descripción general

Descripción

The compound “1-(Difluoromethoxy)-2,3-difluorobenzene” belongs to a class of compounds known as fluorinated structural motifs . These motifs are often used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .

Synthesis Analysis

The synthesis of similar compounds, such as trifluoromethoxy and difluoromethoxy groups, has been achieved through visible-light photoredox catalysis . This process involves the use of a redox-active catalyst and exposure to light .

Molecular Structure Analysis

While specific structural information for “1-(Difluoromethoxy)-2,3-difluorobenzene” is not available, similar compounds often exhibit unique physicochemical characteristics due to their fluorinated structural motifs .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of a redox-active catalyst such as Ru (bpy) in MeCN under irradiation with violet LED light .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often influenced by the incorporation of fluorinated functional groups . These groups can increase metabolic stability, enhance cellular membrane permeability, and improve pharmacokinetic properties .

Aplicaciones Científicas De Investigación

Specific Scientific Field

The research is conducted in the field of Medical Science , specifically focusing on Idiopathic Pulmonary Fibrosis (IPF) .

2. Comprehensive and Detailed Summary of the Application DGM has been used to evaluate its effects on pulmonary fibrosis. The researchers aimed to determine whether Epithelial-Mesenchymal Transformation (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce IPF .

3. Detailed Description of the Methods of Application or Experimental Procedures The researchers used in vitro cultured A549 cells to construct EMTs with Transforming Growth Factor-β1 (TGF-β1). DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin. Accordingly, Smad2/3 phosphorylation levels were significantly reduced by DGM treatment .

4. Thorough Summary of the Results or Outcomes Obtained The results showed that DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

Insecticidal Activity

- Summary of the Application : Difluoromethoxylated N-based heterocycles have been synthesized and tested for their insecticidal activity . These compounds are analogues of Imidacloprid and Thiacloprid, which are widely used insecticides .

- Methods of Application or Experimental Procedures : The synthesis involved the preparation of F3CO- and F2HCO-heterocyclic building blocks, which were further coupled with 4,5-dihydro-N-nitro-1H-imidazol-2-amine or N-(4,5-dihydro-2-thiazolyl) cyanamide .

- Results or Outcomes Obtained : The novel F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid showed promising insecticidal activity .

Medicinal Chemistry and Medical Imaging

- Summary of the Application : Trifluoromethoxy- and difluoromethoxy-molecules have been synthesized for applications in medicinal chemistry and medical imaging .

- Methods of Application or Experimental Procedures : The synthesis involved the development of new innovative fluorinated groups, merging fluorinated groups and oxygen atom .

- Results or Outcomes Obtained : The newly synthesized compounds showed promising properties for targeted applications .

Insecticidal Activity

- Summary of the Application : Difluoromethoxylated N-based heterocycles have been synthesized and tested for their insecticidal activity . These compounds are analogues of Imidacloprid and Thiacloprid, which are widely used insecticides .

- Methods of Application or Experimental Procedures : The synthesis involved the preparation of F3CO- and F2HCO-heterocyclic building blocks, which were further coupled with 4,5-dihydro-N-nitro-1H-imidazol-2-amine or N-(4,5-dihydro-2-thiazolyl) cyanamide .

- Results or Outcomes Obtained : The novel F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid showed promising insecticidal activity .

Medicinal Chemistry and Medical Imaging

- Summary of the Application : Trifluoromethoxy- and difluoromethoxy-molecules have been synthesized for applications in medicinal chemistry and medical imaging .

- Methods of Application or Experimental Procedures : The synthesis involved the development of new innovative fluorinated groups, merging fluorinated groups and oxygen atom .

- Results or Outcomes Obtained : The newly synthesized compounds showed promising properties for targeted applications .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(difluoromethoxy)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVJUCPCSFMODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethoxy)-2,3-difluorobenzene | |

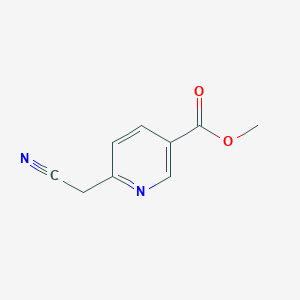

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

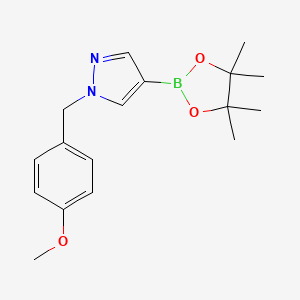

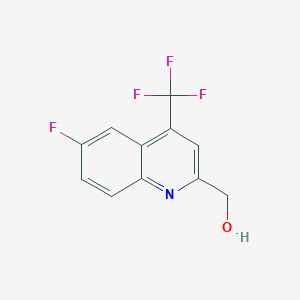

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)

![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)

![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)